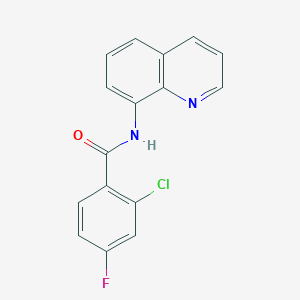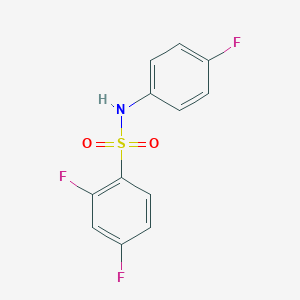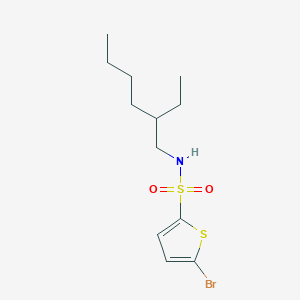
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains a benzodioxole ring and a bromobenzene group, which makes it a unique and valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, this compound has been shown to bind to the active site of carbonic anhydrase IX and XII, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of the enzyme activity leads to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve memory and cognitive function in Alzheimer's disease models. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes or receptors. This compound has been shown to exhibit nanomolar inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in cancer progression and metastasis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to prepare and administer in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with oxidative stress and inflammation. Another direction is to explore the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of this compound in vivo, which could facilitate its translation into clinical use.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature under anhydrous conditions, and the resulting product is purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase IX and XII, which are involved in cancer progression and metastasis. This compound has also been investigated for its potential as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and diabetes.
Propiedades
Fórmula molecular |
C14H12BrNO4S |
|---|---|
Peso molecular |
370.22 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |
Clave InChI |
RPTDBGPNXIEZCG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

